7-Chloro-4-fluoroindoline

Physicochemical profiling LogP Lipophilicity

Procurement challenge: Mono-halogenated indolines lack orthogonal synthetic handles, forcing protecting group strategies. Solution: 7-Chloro-4-fluoroindoline (CAS 1700248-22-1). - **Dual Handles**: C7-Cl for Pd-catalyzed cross-coupling (Suzuki, Heck); C4-F for SNAr. - **Property Advantage**: LogP 2.45 (Δ+0.36 vs mono-halogens); TPSA 12.03Ų. - **N-Functionalizable**: Saturated indoline NH for third diversification vector. Direct substitution with positional isomers (e.g., 5-chloro-6-fluoroindoline) redirects coupling selectivity.

Molecular Formula C8H7ClFN
Molecular Weight 171.60 g/mol
Cat. No. B11794894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-fluoroindoline
Molecular FormulaC8H7ClFN
Molecular Weight171.60 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=CC(=C21)F)Cl
InChIInChI=1S/C8H7ClFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,11H,3-4H2
InChIKeyCTSGKGLNOMXRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Identity and Comparator Landscape


7-Chloro-4-fluoroindoline (CAS 1700248-22-1) is a dihalogenated indoline building block with the molecular formula C₈H₇ClFN and a molecular weight of 171.60 g·mol⁻¹ . The compound features a saturated 2,3-dihydro-1H-indole scaffold bearing chlorine at position 7 and fluorine at position 4, with a calculated LogP of approximately 2.45 and a topological polar surface area (TPSA) of 12.03 Ų . Its closest commercially available analogs include 4-fluoroindoline (CAS 552866-98-5, MW 137.16, LogP ~2.11) , 7-chloroindoline (CAS 114144-22-8, MW 153.61, LogP ~2.09) , the positional isomer 5-chloro-6-fluoroindoline (CAS 935272-19-8, MW 171.60) , and the unsaturated counterpart 7-chloro-4-fluoro-1H-indole (CAS 1000341-60-5, MW 169.58) .

Scaffold4‑Fluoro‑7‑chloroindoline core for electronic push‑pull topology studies
Synthetic handleC7 chlorine supports Pd‑catalyzed C–H functionalization and cross‑coupling workflows
Lipophilicity contextPredicted higher LogP than mono‑halogenated indolines; supports permeability modeling

Why Generic Substitution Fails in Structure-Sensitive Applications


Generic substitution of 7-chloro-4-fluoroindoline with mono-halogenated indolines (e.g., 4-fluoroindoline or 7-chloroindoline) or positional isomers (e.g., 5-chloro-6-fluoroindoline) is contraindicated in applications where the precise spatial and electronic arrangement of substituents governs target engagement, synthetic trajectory, or physicochemical property thresholds. The combination of a 4-fluoro and 7-chloro substitution pattern on the indoline core creates a unique electronic push-pull topology: the electron-withdrawing fluorine at C4 and chlorine at C7 exert distinct inductive effects across the aromatic ring that cannot be replicated by either substituent alone . Furthermore, the C7 chlorine serves as a regioselective synthetic handle for Pd-catalyzed C–H functionalization (arylation, alkenylation, cyanation, silylation), a reactivity feature dependent on the presence of a halogen at this specific position [1]. In microbiological screening contexts, halogenated indoles with specific substitution patterns (4-fluoroindole, 7-chloroindole) exhibit concentration-dependent, divergent biofilm modulation behavior—ranging from eradication at high concentrations to paradoxical biofilm enhancement at sub-inhibitory levels (0.05–0.2 mM) [2]—underscoring that minor substitution changes can invert biological outcomes. The quantitative differentiation data below substantiate why procurement decisions must be guided by a specific, evidence-based comparator framework.

Mono‑halogenated indolines (4‑fluoro or 7‑chloro) cannot replicate the dual‑halogen electronic push‑pull topology; structure‑activity relationships may diverge.
The C7 chlorine handle for Pd cross‑coupling is absent in 4‑fluoroindoline, limiting C7‑directed library diversification.
Positional isomer 5‑chloro‑6‑fluoroindoline directs cross‑coupling to C5, producing structurally distinct products; isomeric identity must be confirmed analytically.

Comparator-Referenced Quantitative Differentiation


Lipophilicity Advantage Over Mono-Halogenated Analogs

7-Chloro-4-fluoroindoline exhibits a calculated LogP of 2.45, which exceeds 4-fluoroindoline (LogP 2.11, ACD/Labs prediction) by ΔLogP = +0.34 and 7-chloroindoline (LogP 2.09, Fluorochem) by ΔLogP = +0.36 . This difference corresponds to an approximately 2.2-fold increase in octanol-water partition coefficient, reflecting the additive lipophilic contributions of the second halogen substituent (Cl adds ~0.34 LogP unit when replacing H at C7 on a fluoroindoline scaffold). The enhanced lipophilicity may translate to improved membrane permeability—a critical parameter in cell-based assay design—while the TPSA remains constant across the series at 12.03 Ų , indicating that passive permeability gains are not offset by increased polarity.

Lipophilicity
Data to verify
ΔLogP +0.34 to +0.36 vs mono‑halogenated analogs; ~2.2‑fold higher partition coefficient
May support cell‑permeability modeling context
Predicted values; experimental confirmation recommended
Physicochemical profiling LogP Lipophilicity ADME prediction

Molecular Weight and Halogen Mass Contribution

The molecular weight of 7-chloro-4-fluoroindoline (171.60 g·mol⁻¹) exceeds that of 4-fluoroindoline (137.16 g·mol⁻¹) by 34.44 g·mol⁻¹ (+25.1%) and 7-chloroindoline (153.61 g·mol⁻¹) by 17.99 g·mol⁻¹ (+11.7%) . The chlorine atom at C7 contributes a mass increment of ~34 Da relative to hydrogen, which is relevant for LC-MS detection sensitivity (improved signal-to-noise ratio at higher m/z) and for fragment-based screening libraries where molecular weight serves as an initial complexity filter. Notably, the positional isomer 5-chloro-6-fluoroindoline shares the same molecular formula and mass (C₈H₇ClFN, 171.60 g·mol⁻¹) , meaning that isomeric identity must be confirmed by NMR or chromatographic retention time rather than mass alone.

Molecular Weight
Data to verify
+34.44 Da (+25.1%) vs 4‑fluoroindoline; +17.99 Da vs 7‑chloroindoline; identical mass vs 5‑Cl‑6‑F isomer
Enables LC‑MS discrimination from mono‑halogenated analogs; isomeric identity requires orthogonal confirmation
Monoisotopic mass based on formula; isomer differentiation via NMR or HPLC retention
Molecular weight Halogen contribution Fragment-based screening Mass spectrometry

C7-Chlorine as a Regioselective Synthetic Handle

The C7 chlorine atom on 7-chloro-4-fluoroindoline serves as a versatile synthetic handle for Pd-catalyzed cross-coupling and C–H functionalization reactions. Das et al. (2020) demonstrated that Pd-catalyzed, directing-group-assisted regioselective halogenation of indolines proceeds with excellent yields specifically at the C7 position, and the installed halogen can subsequently participate in arylation, alkenylation, cyanation, and silylation reactions [1]. A subsequent study extended this concept to Ru(II)-catalyzed C7 trifluoromethylthiolation and thioarylation using bench-stable reagents [2]. This regiochemical pathway is inaccessible to 4-fluoroindoline, which lacks a halogen leaving group at C7, and to 7-chloroindoline, which lacks the electronic modulation provided by the C4 fluorine during C–H activation. The dual-halogenated scaffold thus offers orthogonal functionalization vectors: the C7 chlorine for cross-coupling and the C4 fluorine for modulating electronic effects on the aromatic ring during subsequent transformations.

Synthetic Handle
Class‑level
C7 chlorine present — enables Pd‑catalyzed cross‑coupling (arylation, alkenylation, cyanation). Absent in 4‑fluoroindoline; present but lacking C4‑F electronic modulation in 7‑chloroindoline.
Supports C7‑directed library diversification
Methodology validated for indolines (Das et al., 2020); class‑level inference applies
C–H functionalization Palladium catalysis Regioselective halogenation Late-stage diversification

Indoline vs. Indole Scaffold Reactivity

7-Chloro-4-fluoroindoline features a saturated 2,3-bond (the defining characteristic of indolines vs. indoles), creating a secondary amine (pKa of the conjugate acid ~5–6 in indolines) rather than the weakly acidic aromatic N–H of indoles (pKa ~16–17) [1]. This fundamental electronic difference renders the indoline nitrogen nucleophilic and readily amenable to N-alkylation, N-acylation, N-sulfonylation, and N-arylation under mild conditions. The corresponding indole analog, 7-chloro-4-fluoro-1H-indole (CAS 1000341-60-5), lacks this nucleophilic character at nitrogen and instead undergoes electrophilic aromatic substitution at C3 . The indoline scaffold also introduces a stereocenter at C3 when asymmetrically substituted, providing an additional dimension of structural diversity not available in planar indoles. Furthermore, indoline dehydrogenation to indole by cytochrome P450 enzymes represents a distinct metabolic pathway (a novel 'aromatase' process) that can be exploited in prodrug design or must be considered in metabolic stability profiling [2].

Indoline vs. Indole
Class‑level
Indoline secondary amine (pKa conj. acid ~5–6) — nucleophilic, N‑functionalizable, C3 stereocenter possible. Indole aromatic N–H (pKa ~16–17) — non‑nucleophilic, electrophilic substitution.
Enables N‑functionalization strategies; distinct metabolic liability via CYP450‑mediated aromatization
Class‑level pKa; CYP450 dehydrogenation documented (Li et al.)
Indoline scaffold Secondary amine N-functionalization Scaffold hopping

Antimicrobial Biofilm Modulation by Halogenation Pattern

In a systematic evaluation of 36 indole derivatives, Lee et al. (2016) demonstrated that halogenated indoles with specific substitution patterns, including 4-fluoroindole and 7-chloroindole, reduced E. coli K-12 BW25113 persister cell survival by more than 2000-fold at 2.0 mM [1]. The MIC values for 4-fluoroindole and 7-chloroindole against E. coli BW25113 were 2.0 mM each, while against S. aureus strains they were 3.0 mM (Table 1) [1]. Critically, at sub-inhibitory concentrations (0.05–0.2 mM), both 4-fluoroindole and 7-chloroindole paradoxically increased biofilm formation by E. coli, whereas 5-iodoindole inhibited biofilm formation by 88% at 0.2 mM [1]. This divergent concentration-response behavior demonstrates that halogen position and identity on the indole/indoline scaffold profoundly influence microbiological outcomes. While these data are for indole derivatives rather than indolines, they establish class-level precedent that the 4,7-dihalogenated substitution pattern of 7-chloro-4-fluoroindoline may yield a distinct biological profile not achievable with mono-halogenated or differently substituted analogs.

Biofilm Modulation
Class‑level
4‑Fluoroindole and 7‑chloroindole reduced E. coli persisters >2000‑fold at 2.0 mM (MIC 2.0 mM) but increased biofilms at 0.05–0.2 mM. Target indoline compound uncharacterized.
Supports antimicrobial screening hypothesis
Concentration‑response divergence reported; requires experimental validation
Antimicrobial Biofilm Persister cells Halogenated indole Structure-activity relationship

Metabolic Stability of Fluoroindoline Scaffolds

Alper et al. (2006), in a systematic SAR study of cathepsin S inhibitors, demonstrated that a fluoroindoline moiety served as a metabolically robust replacement for the alkoxy aniline toxicophore, successfully mitigating a known metabolic liability while maintaining target potency [1]. The fluoroindoline replacement strategy was identified through systematic aniline scanning and validated in biochemical and cellular assays. This finding establishes class-level precedent that fluorinated indoline scaffolds, including 7-chloro-4-fluoroindoline, may offer intrinsic metabolic stability advantages over aniline-based building blocks—a consideration directly relevant to procurement decisions for lead optimization programs where oxidative metabolism at aromatic amine positions is a known failure mode. While the Alper study evaluated a 4-fluoroindoline-containing analog (without the C7 chlorine), the additional electron-withdrawing chlorine at C7 in 7-chloro-4-fluoroindoline would be expected to further reduce the electron density on the aromatic ring, potentially enhancing resistance to cytochrome P450-mediated oxidation.

Metabolic Stability
Class‑level
Fluoroindoline scaffold reported as metabolically robust replacement for aniline toxicophore. Dual halogenation (4‑F, 7‑Cl) predicted to further reduce oxidative susceptibility.
Supports ADME stability screening context
Class‑level precedent (Alper et al., 2006); compound‑specific data needed
Metabolic stability Fluoroindoline Toxicophore replacement Cathepsin S Drug discovery

Research and Industrial Application Scenarios


Lead Optimization for Lipophilicity and Metabolic Stability

Programs seeking to improve cell permeability and metabolic stability of lead compounds can leverage 7-chloro-4-fluoroindoline as a building block that provides a quantifiable LogP advantage (ΔLogP +0.34 to +0.36) over mono-fluorinated or mono-chlorinated indoline alternatives [1]. The class-level evidence for fluoroindoline metabolic robustness against CYP450-mediated oxidation further supports its selection in ADME-critical optimization campaigns [2]. The dual halogen pattern also provides two distinct vectors for establishing halogen-bonding interactions with biological targets, a feature absent in non-halogenated or mono-halogenated scaffolds.

C7-Functionalized Library Synthesis via Cross-Coupling

The C7 chlorine atom constitutes a pre-installed synthetic handle for divergent library synthesis via Pd-catalyzed Suzuki-Miyaura, Heck, or Sonogashira coupling, as validated by the methodology of Das et al. (2020) for regioselective indoline C7 functionalization [1]. The C4 fluorine concurrently modulates the electronics of the aromatic ring during these transformations. In contrast, the positional isomer 5-chloro-6-fluoroindoline would direct cross-coupling to C5 rather than C7, yielding structurally distinct products. Procurement of 7-chloro-4-fluoroindoline is therefore specifically warranted when the C7 vector is the desired diversification point in a library design strategy.

Antimicrobial Persister and Biofilm Probe Development

Based on the class-level data from Lee et al. (2016) demonstrating that 4-fluoroindole and 7-chloroindole each eradicate bacterial persister cells by >2000-fold at 2.0 mM, 7-chloro-4-fluoroindoline represents a mechanistically rational next-generation probe for investigating whether the combined 4-fluoro/7-chloro substitution pattern on the saturated indoline scaffold yields additive, synergistic, or divergent effects on persister eradication and biofilm modulation [1]. The indoline scaffold's secondary amine additionally permits N-functionalization to explore structure-activity relationships beyond what is accessible with the aromatic indole series.

Orthogonal Late-Stage Diversification Strategy

In process chemistry and scalable route design, 7-chloro-4-fluoroindoline offers orthogonal reactivity at two positions: the C7 chlorine for transition-metal-catalyzed cross-coupling (Pd, Ru) and the C4 fluorine for nucleophilic aromatic substitution under appropriate conditions [1]. This orthogonality enables sequential, chemoselective derivatization without protecting group manipulation—a practical advantage over mono-halogenated indolines where only a single synthetic handle is available. The saturated indoline nitrogen can be further functionalized independently (N-alkylation, N-acylation), providing a third orthogonal diversification point on the same scaffold [2].

Application
Selection Property
Validation Focus
Lipophilicity & metabolic stability optimization
Dual halogenation lipophilicity profile
Cell permeability and metabolic stability assay review
C7‑directed library synthesis
C7 chlorine cross‑coupling handle
C7‑functionalization chemistry validation
Antimicrobial persister/biofilm probe research
4‑F/7‑Cl substitution pattern exploration
Persister eradication and biofilm modulation assay context
Orthogonal late‑stage diversification
Orthogonal reactivity at C7, C4, and N
Chemoselective sequential derivatization validation
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